molecular formula C29H32N8O B10755976 N2-(4-(4-isopropylpiperazin-1-yl)-2-methoxyphenyl)-N4-(quinolin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

N2-(4-(4-isopropylpiperazin-1-yl)-2-methoxyphenyl)-N4-(quinolin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B10755976
M. Wt: 508.6 g/mol
InChI Key: PEPOAPKYASCEKL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for GSK1511931 are not readily available in the public domain. it is synthesized through well-defined chemical processes.
    • Industrial production methods are proprietary, but they likely involve efficient synthetic strategies.
  • Chemical Reactions Analysis

    • GSK1511931 may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • GSK1511931 has potential applications in various fields:

        Chemistry: As a tool compound for studying IGF-1R signaling pathways.

        Biology: Investigating IGF-1R function in cellular processes.

        Medicine: Potential therapeutic applications (though clinical data are limited).

        Industry: Possibly used in drug discovery and development.

  • Mechanism of Action

    • GSK1511931 targets the IGF-1R, a receptor involved in cell growth, survival, and metabolism.
    • By inhibiting IGF-1R, it interferes with downstream signaling pathways, impacting cell proliferation and survival.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are not readily available.
    • Other IGF-1R inhibitors exist, but GSK1511931’s uniqueness lies in its specific chemical structure and potential applications.

    Remember that GSK1511931 is still under investigation, and further research is needed to fully understand its properties and applications. If you have any more questions or need additional information, feel free to ask!

    Properties

    Molecular Formula

    C29H32N8O

    Molecular Weight

    508.6 g/mol

    IUPAC Name

    2-N-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)phenyl]-4-N-quinolin-5-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

    InChI

    InChI=1S/C29H32N8O/c1-19(2)36-14-16-37(17-15-36)20-9-10-25(26(18-20)38-3)33-29-34-27-22(11-13-31-27)28(35-29)32-24-8-4-7-23-21(24)6-5-12-30-23/h4-13,18-19H,14-17H2,1-3H3,(H3,31,32,33,34,35)

    InChI Key

    PEPOAPKYASCEKL-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=CC=CC6=C5C=CC=N6)OC

    Origin of Product

    United States

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